Stabase Protection Yield: 97% for Ortho-Fluoroaniline Substrates
The stabase adduct of 4-bromo-2-fluoroaniline is formed in 97% yield via condensation of the aniline with 1,2-bis[(dimethylamino)dimethylsilyl]ethane .
| Evidence Dimension | Protection yield for 2-fluoro-4-bromoaniline |
|---|---|
| Target Compound Data | 97% yield (1-(4-bromophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine) |
| Comparator Or Baseline | Other stabase-protected anilines in the same study: 96–100% yield (Table 1 ) |
| Quantified Difference | Within 1–3% deviation across six substituted aniline entries; no comparator-based yield difference reported for non-stabase methods. |
| Conditions | ZnI₂ catalyst (1–25 mol%), Me₂NH·HCl, 180–210 °C, 1.5 h |
Why This Matters
High, consistent yield reduces raw-material waste and improves cost-efficiency in multi-step syntheses.
